5-Fluoro MDMB-PICA metabolite 4 is a synthetic cannabinoid that has gained attention due to its structural similarity to other known synthetic cannabinoids and its presence in toxicological investigations. This compound, formally known as N-[[1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, is classified under synthetic cannabinoid receptor agonists, which are compounds designed to mimic the effects of natural cannabinoids by binding to the cannabinoid receptors in the brain.
5-Fluoro MDMB-PICA metabolite 4 is derived from the parent compound 5-Fluoro MDMB-PICA. It has been identified in various biological matrices, including blood and urine, following the metabolism of its parent compound. The classification of this compound falls within the category of synthetic cannabinoids, which are often used recreationally and can exhibit significant psychoactive effects.
The synthesis of 5-Fluoro MDMB-PICA metabolite 4 involves straightforward chemical processes that do not require access to controlled precursors. Although specific synthetic routes for seized products are not well-documented, general methods for synthesizing similar compounds exist. The synthesis typically involves:
The ease of synthesis contributes to the prevalence of this compound on the illicit drug market, as it can be manufactured using readily available chemicals without sophisticated laboratory equipment.
The molecular formula for 5-Fluoro MDMB-PICA metabolite 4 is C20H27FN2O4, with a molecular weight of approximately 378.4 g/mol. The structure features a fluorinated indole moiety linked to a carbonyl group and an amino acid derivative. Key structural characteristics include:
The metabolic pathways for 5-Fluoro MDMB-PICA metabolite 4 involve several chemical transformations primarily categorized under phase I and phase II reactions:
These reactions contribute to the rapid metabolism and elimination of the compound from biological systems.
5-Fluoro MDMB-PICA metabolite 4 acts primarily as a synthetic cannabinoid receptor agonist, exhibiting high affinity for both CB1 and CB2 receptors in the endocannabinoid system. The mechanism involves:
5-Fluoro MDMB-PICA metabolite 4 exhibits several notable physical and chemical properties:
These properties are critical for analytical applications in toxicology and forensic science.
5-Fluoro MDMB-PICA metabolite 4 serves important roles in various scientific fields:
The primary Phase I metabolic pathway for 5-Fluoro MDMB-PICA involves enzymatic hydrolysis of its methyl ester group, catalyzed by human carboxylesterases (hCES). This reaction yields the carboxylate metabolite "5-Fluoro MDMB-PICA Metabolite 4" (also designated as M12 or 5-Fluoro MDMB-PICA-3,3-dimethylbutanoic acid). In vitro studies using recombinant enzymes demonstrate that hCES1b and hCES2 isoforms predominantly mediate this hydrolysis, with distinct kinetic parameters:
Table 1: Hydrolysis Kinetics of 5-Fluoro MDMB-PICA by Human Carboxylesterases
Isoform | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
hCES1b | 12.3 ± 1.7 | 58.2 ± 4.1 | 4.73 |
hCES2 | 25.6 ± 3.2 | 142.6 ± 8.9 | 5.57 |
Data derived from recombinant enzyme incubations analyzed via LC-MS/MS [9].
The reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester group, forming a tetrahedral intermediate that collapses to release methanol and the carboxylic acid metabolite. This transformation abolishes the compound’s CB1 receptor agonist activity, as confirmed by radioligand binding assays showing >200-fold reduction in receptor affinity compared to the parent compound [1].
A minor yet analytically significant pathway involves oxidative defluorination mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. This process generates hydroxylated metabolites via reactive intermediates:
Table 2: Major Phase I Metabolites of 5-Fluoro MDMB-PICA
Metabolite | Biotransformation | Key Structural Modification |
---|---|---|
Metabolite 4 (M12) | Ester hydrolysis | Methyl ester → Carboxylic acid |
5-Hydroxy MDMB-PICA | Oxidative defluorination | -F → -OH at pentyl chain terminus |
4-Hydroxy-5-Fluoro MDMB-PICA | Aliphatic hydroxylation | -OH addition at C4 of pentyl chain |
5-Oxo MDMB-PICA | Alcohol dehydrogenation | -CH₂OH → -CHO at pentyl chain terminus |
Identified in human hepatocyte incubations and authentic case samples [3] [10].
Defluorinated metabolites account for <15% of total Phase I products but serve as critical biomarkers in biological matrices due to their extended detection windows compared to the parent compound [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: